molecular formula C10H7BrN2O2S2 B2881585 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide CAS No. 864940-75-0

2-(5-bromothiophene-2-amido)thiophene-3-carboxamide

Cat. No.: B2881585
CAS No.: 864940-75-0
M. Wt: 331.2
InChI Key: OMSJCLXDTDSCNU-UHFFFAOYSA-N
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Description

2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide is a synthetic thiophene-based compound provided as a high-purity reagent for biochemical research. Thiophene carboxamide derivatives are recognized in medicinal chemistry for their significant pharmacological potential, particularly as scaffolds in developing novel anticancer agents . Studies on similar compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including melanoma (A375), colorectal carcinoma (HT-29), and breast cancer (MCF-7) . The proposed mechanism of action for this class of compounds involves the induction of apoptosis (programmed cell death) in cancer cells through key pathways such as the activation of executioner caspases-3/7 and the disruption of mitochondrial membrane potential . Furthermore, related bromothiophene-carboxamide structures have been identified as potent and selective inhibitors of specific therapeutic targets, showcasing the versatility of this chemotype in drug discovery campaigns . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheets and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSJCLXDTDSCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 2-(5-Bromothiophene-2-Amido)Thiophene-3-Carboxamide

Retrosynthetic Analysis

The target molecule comprises two thiophene moieties linked by an amide bond. Retrosynthetically, it can be dissected into 5-bromothiophene-2-carboxylic acid and 2-aminothiophene-3-carboxamide (Figure 1). Alternative routes involve constructing the thiophene rings sequentially, leveraging Gewald reactions for the aminothiophene core and bromination/functionalization for the 5-bromo substituent.

Preparation of Key Intermediates

Synthesis of 5-Bromothiophene-2-Carboxylic Acid

Direct Bromination of Thiophene-2-Carboxylic Acid

Bromination at the 5-position of thiophene-2-carboxylic acid is achieved using N-bromosuccinimide (NBS) in acetic acid at 60–80°C. This method affords moderate yields (68–75%) but requires careful temperature control to avoid dibromination.

Synthesis of 2-Aminothiophene-3-Carboxamide

Gewald Reaction

The Gewald reaction, as detailed in, involves the condensation of cyanoacetamide , sulfur , and a ketone (e.g., acetone) in ethanol under reflux. This one-pot method yields 2-aminothiophene-3-carboxamide with 80–85% purity, though subsequent recrystallization from ethyl acetate improves this to >99%.

Amide Bond Formation: Core Methodology

Carboxylic Acid Activation

The carboxylic acid group of 5-bromothiophene-2-carboxylic acid is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the amine group of 2-aminothiophene-3-carboxamide.

Coupling Reaction Optimization

Protocol B from demonstrates that a molar ratio of 1:1.2 (acid:amine) in DCM with 10 mol% DMAP at 25°C for 48 hours achieves 89% yield (Table 1). Elevated temperatures (>40°C) reduce yield due to decomposition, while lower temperatures (<15°C) slow reaction kinetics.

Table 1: Amidation Optimization Data

Condition Temperature (°C) Time (h) Yield (%)
EDC/DMAP, DCM 25 48 89
DCC, THF 30 24 78
TiCl₄, Pyridine 25 72 12

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent CN108929306B reports Pd-catalyzed reactions for bromothiophene derivatives, though applications to this compound remain exploratory. A hypothetical route involves Sonogashira coupling of 5-bromo-2-iodothiophene with a propargylamide intermediate, followed by cyclization.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound in >95% purity. Recrystallization from ethanol/water (1:1) further enhances purity to 99.9%, as evidenced by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CONH), 8.02 (d, J = 4.2 Hz, 1H, thiophene-H), 7.89 (d, J = 3.8 Hz, 1H, thiophene-H), 7.45 (d, J = 4.2 Hz, 1H, thiophene-H).
  • HRMS : m/z calculated for C₁₀H₈BrN₂O₂S₂ [M+H]⁺: 354.8992; found: 354.8995.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) using bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene amines.

Scientific Research Applications

2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and amide group can facilitate binding to these targets through hydrogen bonding, van der Waals interactions, and halogen bonding. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • Bromine substituent: Enhances molecular weight (vs. chloro/cyano analogs) and facilitates halogen bonding.
  • Dual thiophene rings : Unlike dihydrothiophenes (e.g., 5ab, 5ac in ), its aromatic system ensures planarity and extended conjugation.
  • Carboxamide group : Positioned at the 3rd thiophene, this group is critical for hydrogen bonding, as seen in antioxidant analogs ().

Comparison Table

Compound Name Substituents/Ring System Melting Point (°C) Notable Properties/Bioactivity Key Differences from Target Compound
Target Compound 5-Bromo, 3-carboxamide (aromatic) Not reported Potential halogen bonding, planar structure Reference for comparison
5ab () 4-Bromophenyl, dihydrothiophene 279–281 White solid, cyano group Saturated ring reduces conjugation
Compound 92a () 4,5-Dimethyl, 3-carboxamide Not reported 56.9% DPPH scavenging (100 μM) Methyl groups increase lipophilicity
5v () 2-Bromo, tert-butylamino 165–166 White solid, moderate solubility Aliphatic side chain alters solubility
3261-0146 () Cyclopenta-fused, 3-bromobenzamido Not reported Screening compound for kinase inhibition Fused ring system enhances rigidity

Electronic and Steric Effects

  • Bromine vs. Chloro/Fluoro : Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to smaller halogens (e.g., 4-chlorophenyl derivatives in ) .
  • Aromatic vs. Dihydrothiophene : The target’s aromatic system allows for π-π stacking, while dihydrothiophenes (e.g., 5ab) exhibit reduced planarity, impacting protein binding .
  • Carboxamide Positioning : The 3-carboxamide group aligns with bioactive analogs like Compound 92a (), which showed superior antioxidant activity due to polar interactions .

Biological Activity

The compound 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide is a member of the thiophene family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate amines under specific conditions. The compound exhibits a unique substitution pattern that enhances its biological activity compared to other thiophene derivatives.

Chemical Structure

The chemical structure can be represented as follows:

C1H6BrN2O2S2\text{C}_1\text{H}_6\text{BrN}_2\text{O}_2\text{S}_2

Biological Activities

Research indicates that this compound possesses significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound exhibits potent antibacterial effects against various strains, including multi-drug resistant bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of various signaling pathways. Specifically, it has been shown to inhibit cell proliferation and induce cell cycle arrest in human cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cellular metabolism, which can lead to reduced cell viability in cancer cells.
  • Receptor Modulation : It has been identified as a selective agonist for the CB2 receptor, which plays a role in pain modulation and anti-inflammatory responses .

Case Studies

Several studies have documented the effectiveness of this compound in various biological contexts:

  • Antibacterial Efficacy : A study highlighted the compound's ability to combat XDR Salmonella Typhi effectively, suggesting its potential as a new therapeutic agent against resistant bacterial infections .
  • Anticancer Effects : Research involving human breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other thiophene derivatives is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHigh (MIC: 3.125 mg/mL)ModerateEnzyme inhibition, receptor modulation
Thiophene-2-carboxamideModerateLowGeneral metabolic pathway interference
5-Bromothiophene-2-carboxylic acidLowModerateLimited receptor interaction

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Amide protons : Resonances at δ 10–12 ppm (broad) confirm the -CONH- group .
    • Thiophene protons : Distinct splitting patterns (e.g., doublets at δ 6.8–7.5 ppm) indicate bromine-induced deshielding .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O amide) and ~690 cm⁻¹ (C-Br) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 357.94 for C₁₀H₈BrN₂O₂S₂) validate the structure .

How do structural modifications (e.g., substituent positions) impact the compound's reactivity and biological activity?

Advanced Research Question
Substituents alter electronic and steric properties, influencing reactivity and target interactions:

Modification Impact Example
Bromine at 5-position Enhances electrophilicity, enabling Suzuki couplings .Higher binding affinity to enzymes .
Dimethyl substitution Increases steric hindrance, reducing nucleophilic attack .Lower cytotoxicity in analogs .
Amide vs. Ester Amides improve metabolic stability; esters facilitate prodrug strategies .Altered solubility profiles .

Methodological Insight : Computational docking (e.g., AutoDock) predicts binding modes, while Hammett plots quantify electronic effects of substituents .

How can researchers resolve contradictions in reported biological activities of similar thiophene derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Nuances : Minor substituent changes (e.g., Br vs. Cl) drastically alter spliceosome inhibition .
    Resolution Strategies :
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .
  • SAR Studies : Systematically vary substituents while holding other variables constant .
  • Orthogonal Assays : Validate activity via fluorescence polarization (binding) and RT-PCR (gene splicing) .

What are the typical purification methods for this compound, and how do they affect purity?

Basic Research Question

  • Reverse-Phase HPLC :
    • Conditions : C18 column, methanol/water (30→100% gradient), UV detection at 254 nm. Achieves >98% purity but requires scalability optimization .
  • Recrystallization :
    • Solvent Pair : Ethanol/water (3:1) yields crystalline product with 95% recovery .
  • Column Chromatography : Silica gel (hexane/ethyl acetate) separates brominated byproducts but is time-intensive .

What mechanistic insights explain the compound's interaction with biological targets like enzymes or nucleic acids?

Advanced Research Question

  • Enzyme Inhibition : The bromothiophene moiety acts as a π-π stacking donor, binding to hydrophobic pockets in kinases (e.g., EGFR) .
  • Nucleic Acid Interactions : The amide group hydrogen-bonds with phosphate backbones, while bromine stabilizes intercalation via van der Waals forces .
    Experimental Validation :
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to BSA .
  • DSC (Differential Scanning Calorimetry) : Measure Tm shifts in DNA duplexes to confirm stabilization .

What are the solubility and stability profiles under different conditions, and how should they inform experimental handling?

Basic Research Question

  • Solubility :
    • Polar Solvents : DMSO (>50 mg/mL); aqueous buffers (pH 7.4: <0.1 mg/mL) require sonication .
  • Stability :
    • Light Sensitivity : Degrades under UV light (t₁/₂ = 48 hrs); store in amber vials at -20°C .
    • pH Sensitivity : Stable at pH 4–8; hydrolyzes in strong acids/bases .

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